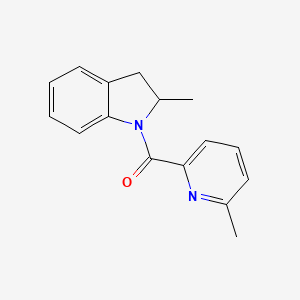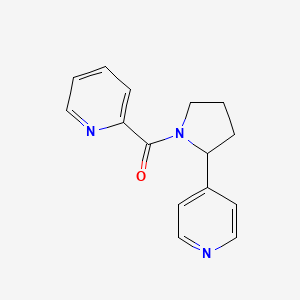
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two pyridine rings and a pyrrolidine ring. The compound has been synthesized using various methods and has shown potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have shown that the compound can bind to certain receptors in the body and modulate their activity. For example, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to bind to the dopamine D2 receptor and modulate its activity. This suggests that the compound may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable under various conditions, which makes it suitable for use in various experiments. However, one limitation of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is that it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One direction is to study the compound's potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action and its binding to specific receptors in the body. In addition, future studies could focus on the synthesis of analogs of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and their potential applications in scientific research.
Conclusion
In conclusion, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a heterocyclic organic compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has shown potential applications in scientific research. Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments, but also has limitations. Future studies could focus on the compound's potential use in the treatment of various diseases, its mechanism of action, and the synthesis of analogs.
Métodos De Síntesis
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using various methods. One of the most common methods involves the reaction between 2-pyridin-4-ylpyrrolidine and 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction produces pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a white solid with a yield of up to 80%. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential applications in scientific research. It has been used as a ligand for metal catalysts in organic synthesis. The compound has also been used as a building block for the synthesis of other organic compounds. In addition, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-4-1-2-8-17-13)18-11-3-5-14(18)12-6-9-16-10-7-12/h1-2,4,6-10,14H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIZXUMHHQMNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
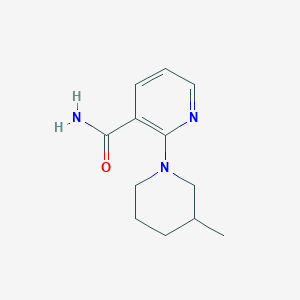
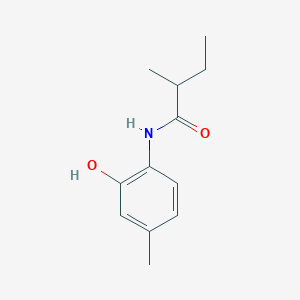

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
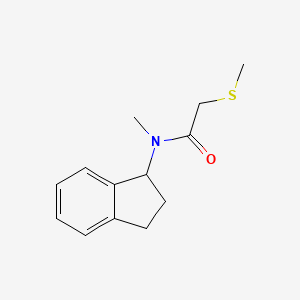
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)



